3-(furan-2-ylmethyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-[(FURAN-2-YL)METHYL]-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of furan, trimethoxyphenyl, and pyridothiadiazine moieties
Preparation Methods
The synthesis of 3-[(FURAN-2-YL)METHYL]-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and trimethoxyphenyl intermediates, followed by their incorporation into the pyridothiadiazine framework. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridothiadiazine ring.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyridothiadiazine derivatives and furan-containing molecules. What sets 3-[(FURAN-2-YL)METHYL]-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Similar compounds include:
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H23N3O5S/c1-27-18-9-20(29-3)19(28-2)7-16(18)15-8-21(26)25-12-24(11-14-5-4-6-30-14)13-31-22(25)17(15)10-23/h4-7,9,15H,8,11-13H2,1-3H3 |
InChI Key |
MKMLLHSHFRPSAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)OC)OC |
Origin of Product |
United States |
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